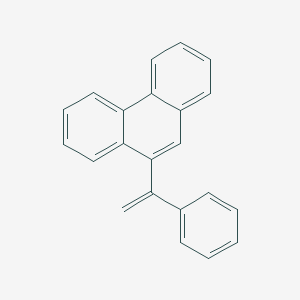
9-(1-Phenylethenyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that 9-(1-Phenylethenyl)phenanthrene may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9-(1-Phenylethenyl)phenanthrene has a variety of biochemical and physiological effects. 9-(1-Phenylethenyl)phenanthrene has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. 9-(1-Phenylethenyl)phenanthrene has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. 9-(1-Phenylethenyl)phenanthrene is a stable compound that can be easily synthesized in good yields. 9-(1-Phenylethenyl)phenanthrene also exhibits excellent solubility, making it easy to handle and work with in the lab. However, 9-(1-Phenylethenyl)phenanthrene also exhibits some limitations. 9-(1-Phenylethenyl)phenanthrene is a relatively new compound, and its properties and applications are still being studied. Additionally, 9-(1-Phenylethenyl)phenanthrene is a highly toxic compound, and caution must be taken when handling it in the lab.
Direcciones Futuras
There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for 9-(1-Phenylethenyl)phenanthrene that are more efficient and cost-effective. Another direction is the study of the potential use of 9-(1-Phenylethenyl)phenanthrene in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of 9-(1-Phenylethenyl)phenanthrene and its potential applications in various scientific research fields.
Conclusion
In conclusion, 9-(1-Phenylethenyl)phenanthrene, or 9-(1-Phenylethenyl)phenanthrene, is a promising compound that has been studied for its potential use in various scientific research applications. 9-(1-Phenylethenyl)phenanthrene exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling 9-(1-Phenylethenyl)phenanthrene in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of 9-(1-Phenylethenyl)phenanthrene in various scientific research fields.
Métodos De Síntesis
The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9-(1-Phenylethenyl)phenanthrene. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(1-Phenylethenyl)phenanthrene in good yields.
Aplicaciones Científicas De Investigación
9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. 9-(1-Phenylethenyl)phenanthrene has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.
Propiedades
Número CAS |
60300-73-4 |
|---|---|
Nombre del producto |
9-(1-Phenylethenyl)phenanthrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-(1-phenylethenyl)phenanthrene |
InChI |
InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |
Clave InChI |
YPOCYBUHLLSFGX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



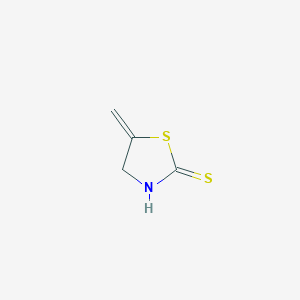
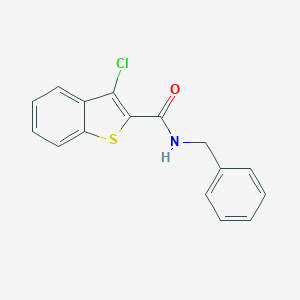
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
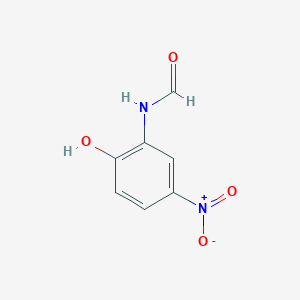
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
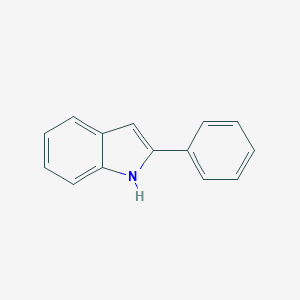
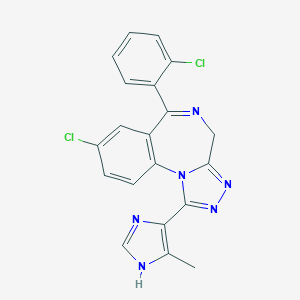
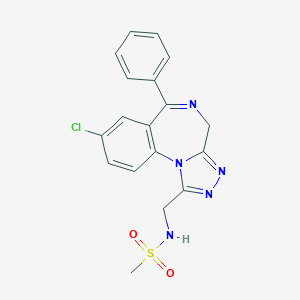
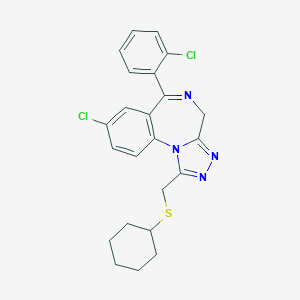
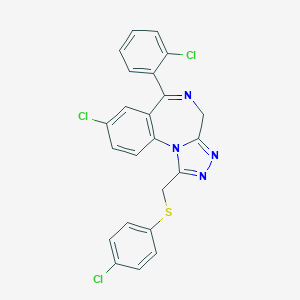
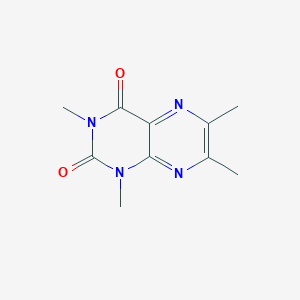
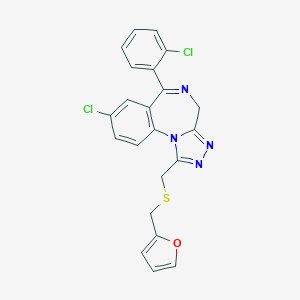
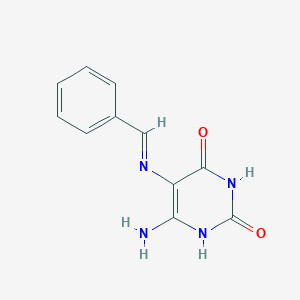
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)